4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-

Catalog No.
S13421724
CAS No.
393855-99-7
M.F
C17H17ClN4O
M. Wt
328.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethyn...

CAS Number

393855-99-7

Product Name

4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-

IUPAC Name

1-[2-amino-5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl]piperidin-4-ol

Molecular Formula

C17H17ClN4O

Molecular Weight

328.8 g/mol

InChI

InChI=1S/C17H17ClN4O/c18-14-5-2-12(3-6-14)1-4-13-11-20-17(19)21-16(13)22-9-7-15(23)8-10-22/h2-3,5-6,11,15,23H,7-10H2,(H2,19,20,21)

InChI Key

SKYRVMNBKMQAHW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NC(=NC=C2C#CC3=CC=C(C=C3)Cl)N

4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]- is a chemical compound characterized by its complex structure, which includes a piperidine ring and a pyrimidine moiety substituted with an amino group and a 4-chlorophenyl ethynyl group. This compound has gained attention in pharmaceutical research due to its potential therapeutic applications.

Such as:

  • Nucleophilic substitutions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
  • Esterification: The hydroxyl group on the piperidine can react with carboxylic acids to form esters.
  • Acylation: The amino group can be acylated to form amides, enhancing its pharmacological properties.

These reactions make the compound versatile for further modifications in drug design and synthesis.

Research indicates that compounds similar to 4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]- exhibit significant biological activities. Notably, they may act as inhibitors of specific enzyme pathways or receptors involved in various diseases. For instance, some studies suggest potential activity against cancer cell lines and modulation of immune responses through inhibition of receptor signaling cascades .

Synthesis of 4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]- can be achieved through several methods:

  • Starting Materials: The synthesis often begins with commercially available piperidine derivatives and pyrimidine precursors.
  • Reagents: Common reagents include halogenated phenyl compounds for substitution reactions and coupling agents for forming the ethynyl linkage.
  • Reaction Conditions: Conditions may vary from room temperature to elevated temperatures depending on the reaction type (e.g., nucleophilic substitution or coupling).
  • Purification: Post-reaction purification typically involves chromatography techniques to isolate the desired compound from by-products.

The applications of 4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]- are primarily in the medicinal chemistry field. It is being explored for:

  • Anticancer Agents: Due to its ability to inhibit specific pathways involved in tumor growth.
  • Anti-inflammatory Drugs: Potential modulation of immune responses makes it a candidate for treating inflammatory conditions.
  • Neuropharmacology: Its structural properties may allow it to interact with neurotransmitter systems.

Interaction studies involving 4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]- focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In vitro Assays: To evaluate the biological activity against specific cell lines or enzymes.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion properties.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-. Here are a few notable examples:

Compound NameStructureUnique Features
2-Amino-5-(phenylethynyl)pyrimidineStructureLacks chlorine substituent; focus on phenylethynyl interaction
4-Chloro-N-(pyridin-3-yl)piperidineStructureDifferent nitrogen heterocycle; potential for distinct biological activity
5-Fluoro-2-(pyridin-3-yl)-pyrimidineStructureFluorine substitution; alters electronic properties

These compounds highlight the uniqueness of 4-Piperidinol, particularly its specific substitutions that may influence both biological activity and pharmacological applications.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

328.1090889 g/mol

Monoisotopic Mass

328.1090889 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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